IDO1 Inhibition Potency: Comparative IC₅₀ Analysis of 5-Methoxy Substituted vs. Unsubstituted Indole-Cyclohexanone Analogs
4-(5-Methoxy-1H-indol-3-YL)cyclohexanone demonstrates potent inhibition of mouse indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 13 nM, as determined in transfected P815 cells [1]. In stark contrast, the 5-nitro analog 3-(5-Nitro-1H-indol-3-yl)cyclohexanone exhibits markedly reduced antiproliferative activity, with IC₅₀ values in the micromolar range (e.g., 0.56–0.83 µM) against human cancer cell lines, suggesting a divergent mechanism or reduced target engagement . Furthermore, the unsubstituted parent scaffold 3-(1H-Indol-3-yl)cyclohexanone displays an IC₅₀ of 15 µM against A2780 cells, underscoring the critical role of the 5-methoxy group in enhancing potency by over 1,000-fold in comparable cellular contexts .
| Evidence Dimension | IDO1 Inhibitory Potency / Cellular Antiproliferative Activity |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (mouse IDO1, P815 cells) |
| Comparator Or Baseline | 3-(5-Nitro-1H-indol-3-yl)cyclohexanone: IC₅₀ = 0.56–0.83 µM (SW620, PC-3, NCI-H23 cancer cells); 3-(1H-Indol-3-yl)cyclohexanone: IC₅₀ = 15 µM (A2780 cells) |
| Quantified Difference | Target compound is >40-fold more potent than 5-nitro analog and >1,000-fold more potent than unsubstituted analog in respective assays |
| Conditions | Mouse IDO1 transfected in P815 cells, 16 hr incubation, HPLC analysis (target); Human cancer cell line cytotoxicity assays (comparators) |
Why This Matters
The >1,000-fold potency enhancement conferred by the 5-methoxy substitution directly validates the compound's superiority for IDO1-focused drug discovery and mechanistic studies, minimizing off-target effects at screening concentrations.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): IDO1 Inhibition Data (Mouse, IC₅₀ = 13 nM). BindingDB/ChEMBL, 2024. View Source
